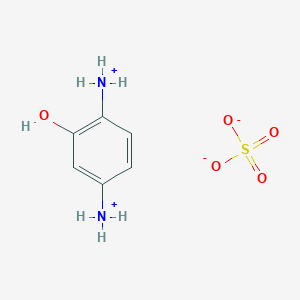

(4-Ammonio-2-hydroxyphenyl)ammonium sulphate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von [4-Ammonio-2-hydroxyphenyl]ammoniumsulfat beinhaltet typischerweise die Reaktion von 2,5-Diaminophenol mit Schwefelsäure. Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer kontrollierten Temperatur und eines pH-Werts, um die Bildung des gewünschten Produkts zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:

C6H8N2O+H2SO4→C6H10N2O5S

Industrielle Produktionsmethoden: Die industrielle Produktion von [4-Ammonio-2-hydroxyphenyl]ammoniumsulfat kann eine großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie im Labor umfassen. Der Prozess beinhaltet die sorgfältige Handhabung von Schwefelsäure und die Aufrechterhaltung optimaler Reaktionsbedingungen, um den Ertrag und die Reinheit zu maximieren.

Eigenschaften

CAS-Nummer |

54283-76-0 |

|---|---|

Molekularformel |

C6H10N2O5S |

Molekulargewicht |

222.22 g/mol |

IUPAC-Name |

2,5-diaminophenol;sulfuric acid |

InChI |

InChI=1S/C6H8N2O.H2O4S/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3,9H,7-8H2;(H2,1,2,3,4) |

InChI-Schlüssel |

MPMFUCQQUZSXHJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1[NH3+])O)[NH3+].[O-]S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [4-Ammonio-2-hydroxyphenyl]ammonium sulfate typically involves the reaction of 2,5-diaminophenol with sulfuric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

C6H8N2O+H2SO4→C6H10N2O5S

Industrial Production Methods: Industrial production of [4-Ammonio-2-hydroxyphenyl]ammonium sulfate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the careful handling of sulfuric acid and maintaining optimal reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: [4-Ammonio-2-hydroxyphenyl]ammoniumsulfat kann Oxidationsreaktionen eingehen, bei denen die Hydroxylgruppe zu Chinonen oxidiert wird.

Reduktion: Die Verbindung kann zu Aminen oder anderen reduzierten Derivaten reduziert werden.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Ammoniumgruppen durch andere funktionelle Gruppen ersetzt werden können.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Amine und andere reduzierte Verbindungen.

Substitution: Verbindungen mit verschiedenen funktionellen Gruppen, die die Ammoniumgruppen ersetzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von [4-Ammonio-2-hydroxyphenyl]ammoniumsulfat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an aktiven Zentren von Enzymen binden und deren Aktivität hemmen, wodurch biochemische Pfade beeinflusst werden. Das Vorhandensein von Ammonium- und Hydroxylgruppen ermöglicht die Bildung von Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen mit Zielmolekülen, was zu seinen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of [4-Ammonio-2-hydroxyphenyl]ammonium sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways . The presence of ammonium and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Ammoniumsulfat (NH4)2SO4: Ein häufiges anorganisches Salz, das als Düngemittel und bei der Proteinreinigung eingesetzt wird.

Ammoniumpersulfat (NH4)2S2O8: Wird als Oxidationsmittel in verschiedenen chemischen Reaktionen eingesetzt.

Ammoniumthiosulfat (NH4)2S2O3: Wird bei der fotografischen Fixierung und als Auslaugmittel im Goldabbau verwendet.

Einzigartigkeit: [4-Ammonio-2-hydroxyphenyl]ammoniumsulfat ist aufgrund seiner zwei Ammoniumgruppen und einer Hydroxylgruppe, die an einen Benzolring gebunden sind, einzigartig, wodurch es eine besondere chemische Reaktivität und Vielseitigkeit in verschiedenen Anwendungen erhält .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.